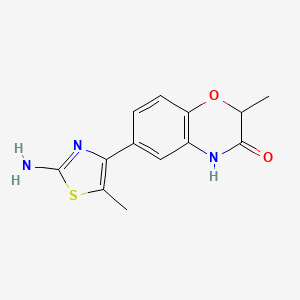

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

The compound 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazinone core (3,4-dihydro-2H-1,4-benzoxazin-3-one) substituted at position 6 with a 2-amino-5-methylthiazole moiety and at position 2 with a methyl group. Benzoxazinones are heterocyclic systems known for diverse biological activities, including anticancer and antimicrobial properties . The thiazole substituent enhances molecular interactions with biological targets, such as enzymes or DNA, due to its aromaticity and hydrogen-bonding capacity .

Properties

IUPAC Name |

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCZVHLGIHOCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 259.33 g/mol. It exhibits a melting point range of 111-113°C and a predicted boiling point of around 313.1°C. The compound is soluble in various organic solvents and has been characterized for its stability under specific conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : Research indicates that benzoxazinones, including this compound, may act as inhibitors of serine proteases such as Factor Xa, which is crucial in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in thrombosis management .

- Receptor Modulation : The compound may also exhibit activity through modulation of G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. This interaction can influence cellular responses such as inflammation and immune responses .

- Antimicrobial Properties : Preliminary studies suggest that the thiazole moiety contributes to antimicrobial activity, potentially making this compound useful in treating infections caused by resistant strains .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Study: Anticoagulant Activity

In a study focusing on anticoagulant properties, the compound was tested in various in vitro assays to measure its efficacy against Factor Xa. Results indicated that it not only inhibited the enzyme effectively but also exhibited a favorable pharmacokinetic profile suitable for further development into an anticoagulant drug .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial potential of this compound against several pathogens. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

Core Structure Variations: Benzoxazinone vs. Benzoxazolone

Thiazole substitution enhances antimicrobial activity in benzoxazolones, while amino-methylthiazole in benzoxazinones may optimize enzyme inhibition .

Antimicrobial vs. Anticancer Profiles

Key Insight: Thiazole-containing compounds show broader antimicrobial activity, while benzoxazinones with electron-rich substituents (e.g., amino-thiazole) are prioritized for anticancer research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and what key characterization techniques are employed?

- Methodology : Synthesis typically involves condensation reactions between thiazole and benzoxazine precursors. For example, similar heterocyclic frameworks are synthesized via nucleophilic substitution or cyclization reactions using reagents like aryl isothiocyanates (). Characterization relies on 1H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity. For instance, benzoxazine derivatives are validated by NMR peak assignments for aromatic protons and carbonyl groups .

Q. How can researchers design initial biological activity assays for this compound?

- Methodology : Begin with in vitro antimicrobial or enzyme inhibition assays. For antimicrobial testing, use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Biological activity is often correlated with the compound’s heterocyclic moieties, as seen in structurally related thiadiazole and oxadiazole derivatives ( ). Ensure replicates and include positive/negative controls to validate results .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

- Methodology : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Use HPLC purity analysis (≥95%) and standardize assay protocols across labs. For example, variations in antimicrobial activity of benzoxazine analogs were attributed to substituent effects on solubility and membrane penetration . Statistical tools like ANOVA can identify significant variables .

Q. What strategies optimize the reaction yield and selectivity for this compound’s synthesis?

- Methodology : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For heterocyclic syntheses, inert atmospheres (N2/Ar) and controlled temperatures (20–80°C) improve yields. Reaction intermediates, such as 4-(benzo[d]thiazol-2-yl)benzenamine, require purification via column chromatography to avoid side products . Advanced techniques like microwave-assisted synthesis may enhance selectivity .

Q. How can computational methods predict the compound’s metabolic stability or environmental fate?

- Methodology : Use molecular docking to assess interactions with metabolic enzymes (e.g., cytochrome P450). Tools like PubChem’s computational modules () or software (e.g., Schrödinger Suite) analyze ADME properties. Environmental persistence can be modeled via QSAR to predict biodegradation rates, referencing frameworks from Project INCHEMBIOL ( ) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Apply a split-plot design ( ) with pH (3–9) and temperature (4–40°C) as factors. Use HPLC to monitor degradation products. For example, benzodiazepine analogs undergo hydrolysis at acidic pH, forming hydroxylated byproducts (). Kinetic modeling (e.g., Arrhenius equation) quantifies degradation rates .

Methodological Notes

- Spectral Interpretation : For NMR, compare chemical shifts with analogous compounds (e.g., δ 6.8–7.5 ppm for benzoxazine protons; δ 2.1–2.5 ppm for methyl groups in thiazole) .

- Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SD. Use standardized reagents (e.g., Kanto Chemical’s catalog, ) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.